molecular formula C8H14N2O4 B14413289 tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate CAS No. 82933-44-6

tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate

Cat. No.: B14413289
CAS No.: 82933-44-6
M. Wt: 202.21 g/mol
InChI Key: WVWCVWDDPVIESA-YFKPBYRVSA-N
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Description

tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with an appropriate amine. The reaction typically involves the use of a base such as sodium azide or lithium diisopropylamide (LDA) to facilitate the formation of the carbamate. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolidinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate involves the stabilization of the amine group through the formation of a carbamate. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl 4-oxo-1-piperidinecarboxylate
  • tert-Butyl benzyl(4-hydroxybutyl)carbamate

Uniqueness

tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides and other complex molecules, where selective protection and deprotection of functional groups are crucial .

Properties

CAS No.

82933-44-6

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

tert-butyl N-[(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate

InChI

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)10-5-4-13-6(11)9-5/h5H,4H2,1-3H3,(H,9,11)(H,10,12)/t5-/m0/s1

InChI Key

WVWCVWDDPVIESA-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC(=O)N1

Canonical SMILES

CC(C)(C)OC(=O)NC1COC(=O)N1

Origin of Product

United States

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